
3-Hydroxypropionic acid
Overview
Description
3-Hydroxypropionic acid (3-HP; C₃H₆O₃; MW 90.08) is a bifunctional platform chemical with a hydroxyl (-OH) and a carboxylic acid (-COOH) group, enabling its conversion into diverse derivatives such as acrylic acid, 1,3-propanediol (1,3-PDO), malonic acid, and biodegradable polymers . Recognized by the U.S. Department of Energy as a top value-added bio-based chemical, 3-HP is pivotal in sustainable industrial applications due to its renewable production routes, including microbial fermentation using glycerol, glucose, or CO₂ as substrates . Key microbial chassis like Escherichia coli, Yarrowia lipolytica, and Saccharomyces cerevisiae have been engineered to optimize 3-HP biosynthesis via pathways such as malonyl-CoA reductase, glycerol dehydration, and oxaloacetate decarboxylation . Recent advances achieved titers up to 83.5 g/L in E. coli using glycerol , while Y. lipolytica demonstrated high organic acid tolerance, enabling efficient production . Beyond chemical synthesis, 3-HP enhances phosphate solubilization in agriculture, releasing 15× more phosphorus than controls .
Preparation Methods
Hydracrylic acid can be synthesized through several methods:
Base-Induced Hydration of Acrylic Acid: This method involves the hydration of acrylic acid in the presence of a base, followed by reacidification.
Cyanation of Ethylene Chlorohydrin: Ethylene chlorohydrin is cyanated, and the resulting nitrile is hydrolyzed to produce hydracrylic acid.
Hydrolysis of Propiolactone: Propiolactone, the dehydrated derivative of hydracrylic acid, is produced by reacting ketene with formaldehyde.
Biotechnological Production: Hydracrylic acid can also be produced from glucose via pyruvate and malonyl coenzyme A using engineered microbes.
Chemical Reactions Analysis
Chemical Reactions of 3-Hydroxypropionic Acid
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Dehydration to Acrylic Acid: Upon distillation, 3-HP dehydrates to form acrylic acid . This is a significant reaction because acrylic acid is an important industrial chemical .
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Esterification: 3-HP can undergo esterification reactions with alcohols to form esters.
Where R is an alkyl or aryl group.
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Reaction with Amines: 3-HP can react with amines to form amides.
Where R is an alkyl or aryl group.
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Oxidation: 3-HP can be produced from 1,3-propanediol (1,3-PDO) via a two-step oxidation process involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) .
Biological Production Pathways
Several microbial pathways can be utilized for 3-HP production :
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Glycerol Pathway: This includes both coenzyme A-dependent and coenzyme A-independent pathways. In the coenzyme A-independent pathway, glycerol is dehydrated by coenzyme B12-dependent glycerol dehydratase (GDHt) to produce 3-HPA, which is then oxidized into 3-HP by aldehyde dehydrogenase (ALDH) .
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Malonyl-CoA Pathway: Acetyl-CoA is converted into malonyl-CoA by acetyl-CoA carboxylase (ACC), followed by a two-step reaction catalyzed by NADPH-dependent malonyl-CoA reductase (MCR) to form 3-HP .
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1,3-Propanediol (1,3-PDO) Pathway: 1,3-PDO is converted to 3-HPA by alcohol dehydrogenase (ADH), and then 3-HPA is converted to 3-HP by aldehyde dehydrogenase (ALDH) .
Role of Enzymes in 3-HP Production
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Aldehyde Dehydrogenase (ALDH): ALDH is a crucial enzyme in several 3-HP production pathways, catalyzing the oxidation of 3-HPA to 3-HP . The activity of ALDH can be a limiting factor in 3-HP production .
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Glycerol Dehydratase (GDHt): GDHt converts glycerol to 3-HPA in the glycerol pathway .
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Malonyl-CoA Reductase (MCR): MCR catalyzes the conversion of malonyl-CoA to 3-HP in the malonyl-CoA pathway .
Factors Affecting 3-HP Production
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Enzyme Activity: The low enzyme activity of natural ALDH, along with the imbalance of expression between ALDH and GDHt, can limit 3-HP production in the coenzyme A-independent pathway .
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Co-factors: NAD+ and NADH serve as cofactors for ALDH and DhaT, respectively, and can significantly affect 3-HP production by interfering with glycerol oxidation and reduction reactions .
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Inhibitory Effects: Accumulation of 3-hydroxypropionaldehyde (3-HPA) can inhibit 3-HP synthesis .
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By-product Formation: The formation of by-products like acetate and 1,3-propanediol can reduce the yield of 3-HP .
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pH control: Maintaining an appropriate pH level can decrease the production of by-products such as lactic acid .
Production Strains
Several microorganisms have been engineered to produce 3-HP :
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Lactobacillus reuteri: Can naturally metabolize glycerol to synthesize 3-HP .
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Escherichia coli: Recombinant strains have been developed for enhanced 3-HP production from glycerol .
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Klebsiella pneumoniae: Systematic optimization has been conducted to achieve high-yield production of 3-HP in this bacterium .
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Halomonas bluephagenesis: Engineered strains can hyperproduce 3-HP from 1,3-propanediol .
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Gluconobacter oxydans: Has a native capacity to convert 1,3-PDO to 3-HP .
Optimization Strategies for 3-HP Production
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Metabolic Engineering: Enhancing glycerol metabolism and minimizing by-product formation through genetic modifications .
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Enzyme Engineering: Improving the activity and stability of key enzymes like ALDH and GDHt .
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Process Optimization: Optimizing factors such as pH, temperature, and nutrient supply to enhance 3-HP production .
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Co-factor balancing: Balancing the levels of cofactors such as NAD+ and NADH to promote the desired metabolic pathways .
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Strain Selection: Selecting and engineering microbial strains with high 3-HP production capabilities .
Scientific Research Applications
Chemical Synthesis and Industrial Applications
1. Precursor for Key Chemicals
3-Hydroxypropionic acid serves as a critical building block in the production of several important chemicals:
- Acrylic Acid : 3-HP can be converted into acrylic acid, which is a key component in the manufacture of superabsorbent polymers, coatings, and adhesives. The acrylic acid market was valued at approximately USD 12 billion in 2020 and is projected to grow to USD 19.2 billion by 2030 .
- 1,3-Propanediol : This compound is used in the production of plastics and antifreeze. The conversion of 3-HP to 1,3-propanediol is facilitated through various biochemical pathways .
- Malonic Acid and Acrylamide : Both are utilized in pharmaceuticals and agricultural chemicals. Malonic acid is also significant in organic synthesis .
2. Bioplastics Production
The polymerization of this compound leads to the formation of poly(3-hydroxypropionate), a biodegradable polymer. This polymer is being explored as a sustainable alternative to conventional petrochemical plastics due to its biodegradability and biocompatibility . The potential applications include:
- Packaging Materials : As an eco-friendly option for packaging.
- Textile Coatings : Used as an antistatic agent due to its non-toxic nature.
Biological Production
The biological synthesis of this compound has gained attention as a sustainable method for its production from renewable resources such as glycerol, a by-product of biodiesel production. Various microbial strains have been engineered for enhanced production yields:
- Corynebacterium glutamicum : This bacterium has been genetically modified to produce high titers of 3-HP from glucose and xylose .
- Pichia pastoris : An engineered strain achieved a production rate of 37.05 g/L from glycerol via the malonyl-CoA pathway, demonstrating its potential for industrial applications .
Case Study 1: Bioconversion Using Glycerol
Researchers have successfully converted glycerol into this compound using genetically modified strains of Klebsiella sp. By optimizing metabolic pathways, they achieved yields as high as 42.1 g/L . This approach not only utilizes waste products but also contributes to reducing environmental impact.
Case Study 2: Poly(3-Hydroxypropionate) Development
In a study focusing on the polymerization of this compound, researchers demonstrated that poly(3-hydroxypropionate) exhibits properties suitable for medical applications such as drug delivery systems and surgical materials due to its biocompatibility . The ability to control molecular weight through ring-opening polymerization techniques further enhances its applicability.
Mechanism of Action
The mechanism of action of hydracrylic acid involves its participation in metabolic pathways. It acts as an intermediate in the propanoate metabolism pathway and is involved in the synthesis of various biomolecules . The molecular targets and pathways include enzymes like pimelyl-[acyl-carrier protein] methyl ester esterase in Escherichia coli .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acrylic Acid (C₃H₄O₂)
- Structural Differences : Acrylic acid lacks the hydroxyl group present in 3-HP, featuring a vinyl group instead, which enhances reactivity in polymerization .
- Production : Acrylic acid is primarily synthesized petrochemically via propylene oxidation. In contrast, 3-HP serves as a bio-based precursor to acrylic acid through dehydration, achieving >90% yield in integrated microbial-chemical catalysis .
- Applications : Acrylic acid is widely used in adhesives and plastics, whereas 3-HP’s bifunctionality supports greener polymer production (e.g., polyesters) and niche agricultural roles .
1,3-Propanediol (C₃H₈O₂)
- Structural Differences : 1,3-PDO contains two hydroxyl groups, making it less acidic but more suitable for polycondensation (e.g., Sorona® fibers) .
- Production : Both compounds are co-produced from glycerol in engineered E. coli and Lactobacillus strains, with 3-HP titers reaching 68.2 g/L alongside 1,3-PDO .
- Applications : 1,3-PDO dominates the textile industry, while 3-HP’s versatility extends to acrylates and pharmaceuticals .
Malonic Acid (C₃H₄O₄)
- Structural Differences : Malonic acid is a dicarboxylic acid, lacking a hydroxyl group but offering two reactive -COOH groups for esterification .
- Production: Malonic acid is chemically synthesized from chloroacetic acid.
- Applications : Malonic acid is used in pharmaceuticals and coatings, whereas 3-HP’s applications emphasize biodegradable polymers and platform chemical synthesis .
3-Nitropropionic Acid (C₃H₅NO₄)
- Structural Differences: The nitro (-NO₂) group replaces 3-HP’s hydroxyl, conferring neurotoxic properties .
- Production : 3-Nitropropionic acid is a fungal metabolite, unlike 3-HP’s engineered microbial production .
- Applications : 3-Nitropropionic acid is a research toxin, contrasting with 3-HP’s industrial and agricultural utility .
2-Fluoro-3-Hydroxypropionic Acid (C₃H₅FO₃)
- Structural Differences : Fluorination at the C₂ position introduces electronegativity, altering reactivity for specialty chemicals (e.g., fluorinated acrylates) .
- Production : Synthesized via biocatalytic aldolase reactions, this derivative highlights 3-HP’s adaptability in generating fluorinated building blocks .
- Applications: Used in pharmaceuticals and advanced materials, showcasing 3-HP’s role in expanding organofluorine chemistry .
Data Tables
Table 1. Key Properties of 3-HP and Similar Compounds
Table 2. Production Performance of 3-HP in Engineered Strains
Biological Activity
3-Hydroxypropionic acid (3-HP) is a versatile organic compound with significant biological activity, particularly in the fields of biotechnology and medicine. This article explores its production, metabolic pathways, antimicrobial properties, and potential applications in various industries.
1. Production Pathways
The production of 3-HP primarily occurs through microbial fermentation processes using renewable substrates, notably glycerol. Key microorganisms involved in this biosynthesis include Klebsiella pneumoniae, Lactobacillus reuteri, and Pseudomonas denitrificans.
1.1 Glycerol Metabolism
The metabolic conversion of glycerol to 3-HP involves several enzymatic steps:
- Glycerol Dehydratase (GDHt) : Converts glycerol to 3-hydroxypropanal (3-HPA).
- Propionaldehyde Dehydrogenase (PduP) : Catalyzes the conversion of 3-HPA to 3-HP-CoA.
- Phosphotransferase (PduL) and Propionic Acid Kinase (PduW) : Finalize the conversion of 3-HP-CoA to 3-HP.
These pathways are regulated by various factors, including cofactor availability (NAD+ and NADH), which significantly influence the production efficiency of 3-HP .
2.1 Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against several pathogenic bacteria:
- Staphylococcus aureus
- Salmonella typhi
In bioassays, the free carboxylic acid group in 3-HP is crucial for its antibacterial properties, as modifications such as Fischer-Speier esterification reduce or eliminate these effects .
2.2 Toxicity and Safety
While 3-HP has beneficial applications, it can also be toxic to microorganisms at higher concentrations (15–30 mM), which can inhibit its own production during fermentation processes. Understanding the balance between effective concentrations and toxicity is critical for optimizing production .
3.1 Enhanced Production Techniques
Recent studies have focused on improving the yield of 3-HP through genetic engineering and metabolic pathway optimization:
- Study by Jung et al. : This research aimed to minimize by-product formation while enhancing the metabolic flow towards 3-HP by manipulating genes related to glycerol uptake and metabolism. The results showed a significant increase in production levels up to 42.1 g/L with a yield of 0.268 g/g .
3.2 Clinical Applications
This compound has garnered attention in clinical settings due to its potential therapeutic uses, particularly in cancer treatment as an adjuvant therapy. Companies like Moderna have explored its role within their therapeutic pipelines .
4. Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the primary biotechnological strategies for microbial production of 3-HP, and why are they favored over chemical synthesis?
Biotechnological production leverages metabolic engineering to convert renewable substrates (e.g., glycerol, glucose) into 3-HP via pathways like the malonyl-CoA or glycerol-to-3-HP routes. These methods are preferred due to their sustainability, lower energy requirements, and reduced reliance on petrochemical feedstocks compared to chemical synthesis, which involves high costs and complex processes . Key enzymes, such as aldehyde dehydrogenases (AldH) and β-alanine-CoA transferases, are overexpressed in engineered strains (e.g., Escherichia coli, Klebsiella pneumoniae) to optimize flux toward 3-HP .
Q. How can reactive extraction be optimized for 3-HP recovery from fermentation broths?
Reactive extraction using tri-n-octylamine (TOA) or Aliquat 336 in solvents like n-decanol achieves high yields by forming ion-pair complexes with 3-HP. Adjusting pH (~3.0–4.0) enhances protonation of 3-HP, improving extractant affinity. However, impurities in real fermentation broths (e.g., salts, cellular debris) reduce efficiency compared to model solutions, necessitating pre-treatment steps or mixed extractants to mitigate interference .
Q. What are the major metabolic pathways for 3-HP biosynthesis, and how do they differ in carbon efficiency?
The two dominant pathways are:
- Glycerol pathway : Converts glycerol to 3-HP via glycerol dehydratase and AldH, but faces challenges like coenzyme B12 dependency and intermediate toxicity .
- Malonyl-CoA pathway : Uses acetyl-CoA carboxylase to produce malonyl-CoA, which is reduced to 3-HP. This route avoids toxic intermediates but requires balancing ATP and NADPH consumption . The malonyl-CoA pathway generally offers higher theoretical yields (~1.0 mol/mol glucose) but demands precise regulation of competing pathways (e.g., fatty acid biosynthesis) .
Advanced Research Questions
Q. How can strain toxicity from 3-HP accumulation be mitigated during fermentation?
3-HP toxicity disrupts membrane integrity and inhibits growth at concentrations >20 g/L. Strategies include:
- Dynamic pathway regulation : Use inducible promoters (e.g., T7 or araBAD) to delay 3-HP production until late-log phase .
- Efflux pumps : Overexpress transporters like AcrAB-TolC to export 3-HP .
- Cell immobilization : Encapsulate cells in alginate beads to reduce direct exposure .
- pH control : Maintain pH >6.0 to minimize undissociated 3-HP, which is more toxic .
Q. What computational approaches are used to optimize 3-HP pathway efficiency?
Kinetic modeling and asymptotic analysis identify rate-limiting steps and predict enzyme targets. For example, bifurcation analysis in the malonyl-CoA pathway revealed that upregulating acetyl-CoA carboxylase (ACC) and malonate semialdehyde reductase (MSR) in tandem increases 3-HP titers by 40–60% under pyruvate-rich conditions . Flux balance analysis (FBA) further guides knockout strategies (e.g., deleting glpK to block glycerol metabolism) to redirect carbon flux .
Q. How can co-production of 3-HP with other value-added chemicals (e.g., 1,3-propanediol) improve process economics?
Co-production leverages shared substrates (e.g., glycerol) and reduces waste. In Klebsiella pneumoniae, dual pathways for 3-HP and 1,3-propanediol (1,3-PDO) are engineered by expressing glycerol dehydratase (DhaB) and AldH. Microaerobic conditions enhance NAD+ regeneration, achieving 3-HP:1,3-PDO ratios of 1:2 with a combined titer of 85 g/L . Downstream separation is streamlined using pH-selective extraction or distillation .
Q. What are the challenges in scaling up 3-HP production from lab to industrial bioreactors?
Key challenges include:
- Oxygen transfer : Microaerobic conditions for NAD+ regeneration require precise control in large-scale reactors .
- Feedstock variability : Glycerol purity impacts yield; crude glycerol from biodiesel waste necessitates detoxification .
- Downstream costs : Reactive extraction efficiency drops with broth complexity, requiring hybrid methods (e.g., electrodialysis + crystallization) .
- Genetic instability : Continuous fermentation risks plasmid loss; genome-integrated pathways are preferred .
Q. Methodological Tables
Table 1. Comparison of 3-HP Biosynthetic Pathways
Pathway | Substrate | Key Enzymes | Max Theoretical Yield (g/g) | Challenges |
---|---|---|---|---|
Glycerol | Glycerol | Glycerol dehydratase, AldH | 0.85 | B12 dependency, intermediate toxicity |
Malonyl-CoA | Glucose | ACC, MSR | 1.12 | ATP/NADPH demand, pathway crosstalk |
Beta-alanine | Glucose | Aspartate decarboxylase | 0.73 | Low activity in native hosts |
Table 2. Reactive Extraction Performance
Extractant System | pH | 3-HP Recovery (%) | Selectivity (α) | Reference |
---|---|---|---|---|
TOA + Aliquat 336 (1:1) | 3.2 | 89% | 35.9 | |
TOA in n-decanol | 4.0 | 78% | 22.1 | |
Aliquat 336 in 1-octanol | 3.5 | 65% | 12.7 |
Properties
IUPAC Name |
3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRHLSYJTWAHJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25718-95-0 | |
Record name | Poly(3-hydroxypropionate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25718-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50198305 | |
Record name | Hydracrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroxypropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
503-66-2 | |
Record name | 3-Hydroxypropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydracrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydracrylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03688 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hydracrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDRACRYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZF6XLD2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Hydroxypropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Hydroxypropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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